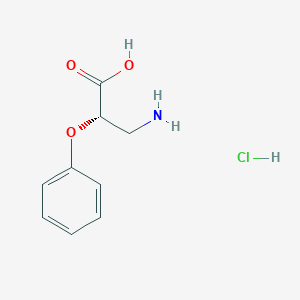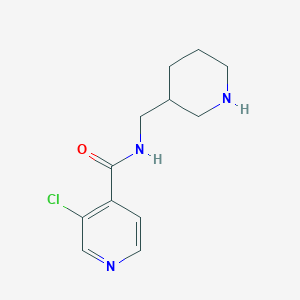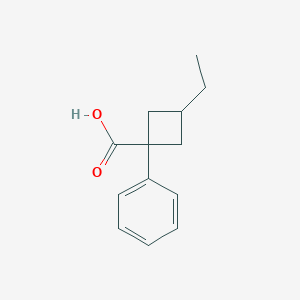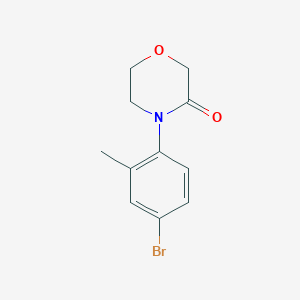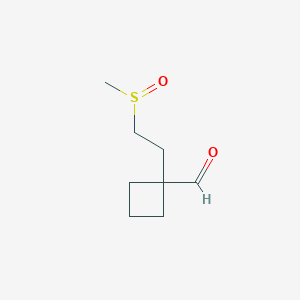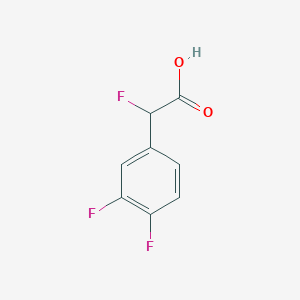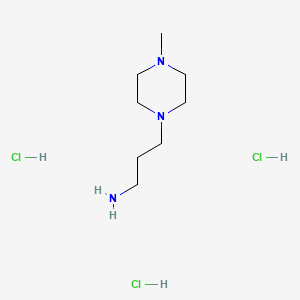
1-Piperazinepropanamine, 4-methyl-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is a chemical compound with the molecular formula C₈H₂₂Cl₃N₃. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-methylpiperazine} + \text{3-chloropropanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamine, 4-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield amine oxides, while reduction reactions produce primary or secondary amines .
Scientific Research Applications
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites on enzymes and altering their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazineethanamine, 4-methyl-, trihydrochloride
- 1-Piperazinebutanamine, 4-methyl-, trihydrochloride
- 1-Piperazinepentanamine, 4-methyl-, trihydrochloride
Uniqueness
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in scientific research and industry .
Properties
CAS No. |
65876-28-0 |
|---|---|
Molecular Formula |
C8H22Cl3N3 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C8H19N3.3ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;;/h2-9H2,1H3;3*1H |
InChI Key |
CDLYYAIRCNXZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


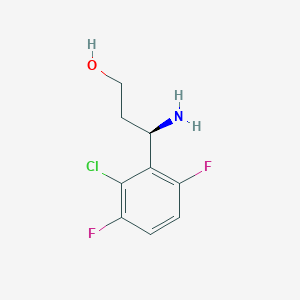
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)
![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
